molecular formula C12H15FO2 B8495159 Ethyl 3-(4-fluorophenyl)butyrate

Ethyl 3-(4-fluorophenyl)butyrate

Cat. No.: B8495159
M. Wt: 210.24 g/mol
InChI Key: WUMWOGQJNPFHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorophenyl)butyrate (systematic name: ethyl 4-(4-fluorophenyl)butanoate) is an ester derivative featuring a fluorinated aromatic ring linked to a four-carbon aliphatic chain. These compounds are characterized by their aromatic fluorine substituent, which enhances lipophilicity and electronic effects, making them valuable in pharmaceuticals, agrochemicals, and materials science . For instance, ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS: 1999-00-4) is a related intermediate used in synthesizing heterocyclic compounds with biological activity .

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)butanoate

InChI

InChI=1S/C12H15FO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

WUMWOGQJNPFHOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The fluorophenyl moiety is a common feature among these compounds, but variations in the ester chain, substituents, and additional functional groups lead to distinct properties and applications. Key analogs include:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications References
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Ketone group at C3 210.2 Intermediate for heterocyclic synthesis
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate Chlorophenyl, ketone at C4 242.09 Agrochemical intermediates
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate Bromo and fluoro substituents on phenyl 275.117 Potential pharmaceutical precursor
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Isoxazole ring, methyl group 249.24 Antimicrobial/anti-inflammatory agents
Ethyl Butyrate (non-fluorinated) Simple butyrate ester 116.16 Flavoring agent (pineapple-like odor)
Key Observations:
  • Electronic Effects : Fluorine's electronegativity increases the electron-withdrawing nature of the phenyl ring, enhancing stability and directing reactivity in electrophilic substitutions compared to chloro or bromo analogs .
  • Lipophilicity: Fluorophenyl esters exhibit higher logP values than non-fluorinated analogs (e.g., ethyl butyrate), improving membrane permeability in drug candidates .
  • Biological Activity : Isoxazole-containing derivatives (e.g., Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) show enhanced antimicrobial activity due to the heterocyclic ring .

Physicochemical Properties

  • Melting/Boiling Points: Fluorophenyl esters generally have higher boiling points than non-fluorinated analogs due to increased molecular weight and polarity. For example, ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate melts at 58–59°C , whereas ethyl butyrate (non-fluorinated) is a liquid at room temperature .
  • Solubility: Fluorophenyl esters are sparingly soluble in water but miscible with organic solvents like dimethylformamide (DMF) and ethanol, as seen in crystallization studies of isostructural analogs .

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